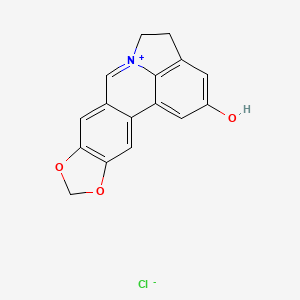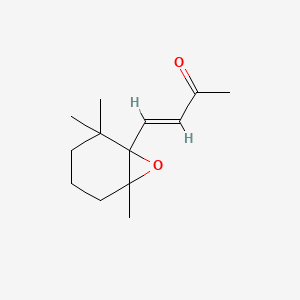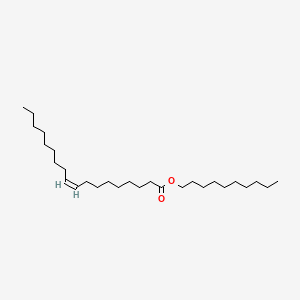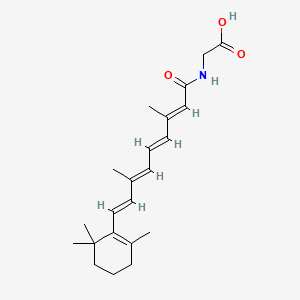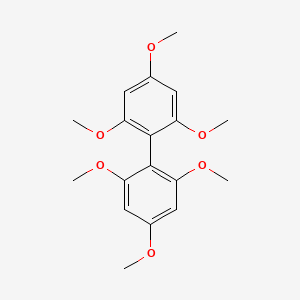
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene
Übersicht
Beschreibung
It is characterized by its six methoxy groups attached to a biphenyl structure, making it a hexamethoxy derivative of biphenyl
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die gebräuchlichste Methode zur Synthese von Ethern, einschließlich DIFUCOL HEXAMETHYLÄTHER, ist die Williamson-Ether-Synthese. Diese beinhaltet die Reaktion eines Alkoxidions mit einem primären Alkylhalogenid oder Tosylat in einer S_N2-Reaktion . Das Alkoxidion wird typischerweise durch die Reaktion eines Alkohols mit einer starken Base wie Natriumhydrid (NaH) hergestellt. Im Fall von DIFUCOL HEXAMETHYLÄTHER würden die Ausgangsmaterialien ein Biphenylderivat mit entsprechenden Substituenten und Methoxygruppen umfassen.
Industrielle Produktionsmethoden: Die industrielle Produktion von DIFUCOL HEXAMETHYLÄTHER kann die großtechnische Williamson-Ether-Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dieser Prozess würde wahrscheinlich den Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen beinhalten, um konstante Reaktionsbedingungen zu gewährleisten und Verunreinigungen zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen: DIFUCOL HEXAMETHYLÄTHER kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Der Biphenylkern kann unter bestimmten Bedingungen reduziert werden, um teilweise oder vollständig hydrierte Derivate zu bilden.
Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen durch nukleophile aromatische Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) kann eingesetzt werden.
Substitution: Nukleophile wie Natriummethanolat (NaOMe) oder Natriumethanolat (NaOEt) können in Gegenwart eines geeigneten Lösungsmittels verwendet werden.
Hauptprodukte:
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von hydrierten Biphenylderivaten.
Substitution: Bildung von substituierten Biphenylethern.
Wissenschaftliche Forschungsanwendungen
DIFUCOL HEXAMETHYLÄTHER hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Vorläufer zur Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antioxidativer Wirkungen.
Industrie: Wird zur Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von DIFUCOL HEXAMETHYLÄTHER beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Methoxygruppen und den Biphenylkern. Die Methoxygruppen können an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen, während der Biphenylkern an π-π-Stapelwechselwirkungen mit aromatischen Resten in Proteinen oder anderen Biomolekülen beteiligt sein kann. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren oder anderen molekularen Zielstrukturen modulieren und so zu verschiedenen biologischen Wirkungen führen.
Ähnliche Verbindungen:
2,2’,4,4’,6,6’-Hexamethoxybiphenyl: Eine eng verwandte Verbindung mit ähnlichen strukturellen Merkmalen und chemischen Eigenschaften.
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzol: Ein weiteres Hexamethoxyderivat mit einem anderen Substitutionsschema.
Einzigartigkeit: DIFUCOL HEXAMETHYLÄTHER ist aufgrund seiner spezifischen Anordnung von Methoxygruppen am Biphenylkern einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Diese einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was ihn für verschiedene wissenschaftliche und industrielle Anwendungen wertvoll macht.
Wirkmechanismus
The mechanism of action of DIFUCOL HEXAMETHYL ETHER involves its interaction with molecular targets through its methoxy groups and biphenyl core. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the biphenyl core can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2’,4,4’,6,6’-Hexamethoxybiphenyl: A closely related compound with similar structural features and chemical properties.
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene: Another hexamethoxy derivative with a different substitution pattern.
Uniqueness: DIFUCOL HEXAMETHYL ETHER is unique due to its specific arrangement of methoxy groups on the biphenyl core, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
14262-07-8 |
|---|---|
Molekularformel |
C18H22O6 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
1,3,5-trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C18H22O6/c1-19-11-7-13(21-3)17(14(8-11)22-4)18-15(23-5)9-12(20-2)10-16(18)24-6/h7-10H,1-6H3 |
InChI-Schlüssel |
PKTVMNKLPFVXBH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1235287.png)
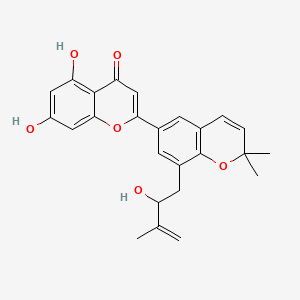
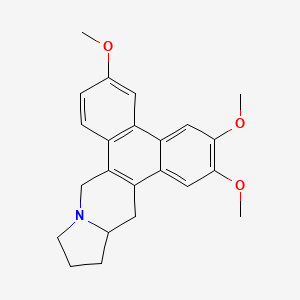


![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)
